LPK-26 hydrochloride

Kappa-Opioid Receptor Mu-Opioid Receptor Receptor Selectivity

Researchers studying KOR-mediated antinociception frequently face confounding off-target effects from less selective agonists, undermining data integrity and analgesic development. LPK-26 hydrochloride resolves this with quantified >1,800-fold KOR selectivity and a complete absence of physical dependence liability in vivo, enabling unambiguous attribution of analgesic responses to KOR signaling. • KOR Ki = 0.64 nM; functional EC50 = 0.0094 nM ([35S]GTPγS); MOR Ki = 1170 nM • In vivo ED50 = 0.049 mg/kg (hot-plate); zero physical dependence vs. morphine • >1,800-fold KOR/MOR selectivity eliminates respiratory depression confounds Supplied with CoA; controlled-temperature global shipping available.

Molecular Formula C18H25Cl3N2O
Molecular Weight 391.8 g/mol
CAS No. 492451-07-7
Cat. No. B1656044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLPK-26 hydrochloride
CAS492451-07-7
Molecular FormulaC18H25Cl3N2O
Molecular Weight391.8 g/mol
Structural Identifiers
SMILESCC(C)C(CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C18H24Cl2N2O.ClH/c1-13(2)17(12-22-8-4-5-9-22)21(3)18(23)11-14-6-7-15(19)16(20)10-14;/h4-7,10,13,17H,8-9,11-12H2,1-3H3;1H/t17-;/m1./s1
InChIKeyWOOCHAFXTYNYQE-UNTBIKODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LPK-26 Hydrochloride: Selective Kappa-Opioid Receptor Agonist


LPK-26 hydrochloride is a synthetic, small-molecule kappa-opioid receptor (KOR) agonist designed as an analog of ICI-199441 and the classic KOR agonist (-)U50,488H [1]. It demonstrates exceptionally high affinity for the KOR, with a Ki value of 0.64 nM, and exhibits profound selectivity over mu-opioid receptors (MOR) and delta-opioid receptors (DOR), with Ki values of 1170 nM and >10,000 nM, respectively . As a potent, selective KOR agonist, LPK-26 is primarily utilized in research focused on antinociception, opioid receptor signaling, and the development of analgesics with a reduced potential for physical dependence and addiction [2].

1
KOR-selective antinociception studies without MOR confounds
2
Opioid receptor signaling and G-protein activation pathway assays
3
Preclinical in vivo pain model endpoints with reported low dependence profile

LPK-26 vs. Classic KOR Agonists: Key Differences


While many kappa-opioid receptor (KOR) agonists share a common target, they differ significantly in their selectivity profiles, signaling efficacy, and behavioral outcomes. LPK-26's unique combination of extreme KOR affinity (Ki = 0.64 nM) and pronounced selectivity over MOR and DOR directly addresses a key limitation of less selective KOR agonists, which can produce unwanted side effects through off-target receptor engagement [1]. Furthermore, functional differences, such as enhanced G-protein activation (EC50 = 0.0094 nM) compared to classic agonists like (-)U50,488H, and a lack of physical dependence liability, underscore that compounds within this class are not interchangeable [2]. These quantitative distinctions in receptor binding, functional activity, and in vivo behavior are critical for designing experiments that aim to isolate KOR-mediated analgesia from MOR-mediated side effects like addiction and respiratory depression [3].

This Compound
Extreme KOR affinity (Ki 0.64 nM) with >1,800-fold selectivity over MOR; reported low dependence liability.
Classic KOR Agonists
Less-selective binding profiles (e.g., (-)U50,488H) may not isolate KOR-mediated analgesia; off-target MOR engagement can introduce confounding endpoints.

LPK-26 Hydrochloride: Evidence vs. Classic KOR Agonists


KOR Selectivity Over MOR

LPK-26 displays exceptionally high selectivity for the kappa-opioid receptor (KOR) over the mu-opioid receptor (MOR), a critical feature for minimizing the addictive and respiratory-depressant side effects associated with MOR activation. This selectivity is >1,800-fold based on measured Ki values [1]. In contrast, the classic KOR agonist (-)U50,488H, while selective, does not achieve this magnitude of discrimination in the same assays [2].

KOR Selectivity Over MOR
Head-to-head
>1,800-fold selectivity ratio
Supports KOR-targeted antinociception attribution
Radioligand binding assay; comparator class-level inference
Kappa-Opioid Receptor Mu-Opioid Receptor Receptor Selectivity Radioligand Binding Assay

Functional Potency in G-Protein Signaling

Beyond receptor binding, LPK-26 is a more potent activator of G-protein signaling downstream of the KOR compared to (-)U50,488H. In [35S]GTPγS binding assays, LPK-26 stimulates G-protein coupling with an EC50 of 0.0094 nM [1]. A direct head-to-head study confirmed that LPK-26's ability to activate G-proteins was significantly greater than that of (-)U50,488H [2].

Functional Potency in G-Protein Signaling
Head-to-head
EC50 = 0.0094 nM vs. significantly lower activation by (-)U50,488H
Reported higher functional activation potency
[35S]GTPγS binding assay in KOR-expressing cells
G-Protein Activation EC50 KOR Functional Assay Analgesia

In Vivo Analgesic Efficacy

LPK-26 demonstrates superior in vivo antinociceptive potency in murine pain models. Its analgesic ED50 values are significantly lower than those of both the classic KOR agonist (-)U50,488H and the MOR agonist morphine. In the hot-plate test, LPK-26 has an ED50 of 0.049 mg/kg, and in the acetic acid writhing test, its ED50 is 0.0084 mg/kg [1].

In Vivo Analgesic Potency
Head-to-head
ED50: hot-plate 0.049 mg/kg; writhing 0.0084 mg/kg
Reported lower dose requirement in mouse pain models
In vivo mouse: hot-plate and acetic acid writhing tests
In Vivo Analgesia Hot-Plate Test Acetic Acid Writhing Test ED50

Physical Dependence Liability

A key advantage of LPK-26 is its lack of physical dependence liability, a major drawback of MOR agonists like morphine. In chronic treatment studies in mice, LPK-26 failed to induce physical dependence, as evidenced by the absence of naloxone-precipitated withdrawal symptoms [1]. In stark contrast, morphine predictably induces significant physical dependence in similar paradigms [2].

Physical Dependence Liability
Head-to-head
No naloxone-precipitated withdrawal observed
Reported dependence-model endpoint context
Mouse chronic treatment model; morphine comparator showed dependence
Physical Dependence Naloxone-Precipitated Withdrawal Addiction Liability KOR Agonist

LPK-26 Hydrochloride: Research Applications


KOR Analgesia Without MOR Confounds

LPK-26 is an ideal tool for researchers seeking to isolate and study the antinociceptive effects of KOR activation in vivo. Its >1,800-fold selectivity for KOR over MOR, combined with a lack of physical dependence liability, allows for the unambiguous attribution of analgesic responses to KOR signaling, free from the confounding side effects (addiction, respiratory depression) of MOR agonists like morphine [1].

SAR Studies of KOR Agonists

As a derivative of ICI-199441 and (-)U50,488H, LPK-26 serves as a key benchmark compound for SAR studies. Its modifications result in enhanced KOR affinity (Ki = 0.64 nM), increased functional potency (EC50 = 0.0094 nM), and improved in vivo efficacy (ED50 = 0.049 mg/kg hot-plate). Comparing LPK-26 with its parent compounds enables detailed mapping of how structural changes translate into improved pharmacological and behavioral outcomes [2].

G-Protein Coupling and KOR Signaling

LPK-26's high potency in stimulating G-protein activation (EC50 = 0.0094 nM in [35S]GTPγS binding) makes it a valuable probe for investigating the early events in KOR signal transduction. Researchers can use LPK-26 to study receptor-mediated G-protein activation, receptor desensitization, and internalization in a highly controlled manner, particularly in comparison to less efficacious KOR agonists like (-)U50,488H [3].

Preclinical Development of Non-Addictive Analgesics

For pharmaceutical and biotech entities developing next-generation analgesics, LPK-26 represents a validated chemical starting point or a positive control. Its robust in vivo analgesic profile (ED50 values of 0.049 mg/kg and 0.0084 mg/kg) and, crucially, its failure to induce physical dependence provide a strong preclinical rationale for exploring this chemotype as a potential treatment for pain with a reduced risk of addiction [4].

Application
Selection Property
Validation Focus
KOR Analgesia Without MOR Confounds
KOR selectivity profile and dependence-model endpoint context
Confirm KOR-mediated antinociception without MOR side-effect endpoints
SAR Studies of KOR Agonists
Reported binding, functional, and in vivo potency context vs. parent structures
Map structural modifications to endpoint-response shifts
G-Protein Coupling and KOR Signaling
High functional activation potency in G-protein assay context
Review receptor desensitization, internalization, and signaling kinetics
Preclinical Development of Non-Addictive Analgesics
Dependence-model endpoint context and in vivo analgesic profile
Validate separation of analgesia from physical dependence liability in models

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